

Physical and chemical properties of S-Benzylthioglycolic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Benzylthio)acetic acid

Cat. No.: B086505

[Get Quote](#)

An In-depth Technical Guide to S-Benzylthioglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of S-Benzylthioglycolic acid, a sulfur-containing carboxylic acid with applications in organic synthesis and potential relevance in biochemical research. This document details its known physical characteristics, chemical reactivity, and provides insights into its synthesis and spectroscopic profile.

Core Physical and Chemical Properties

S-Benzylthioglycolic acid, also known as 2-(benzylthio)acetic acid, is a solid compound at room temperature.^{[1][2]} Its core structure consists of a thioglycolic acid moiety where the sulfur atom is substituted with a benzyl group.

Physical Properties

The physical properties of S-Benzylthioglycolic acid are summarized in the table below. These values are a combination of experimentally determined and predicted data.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₂ S	[3]
Molecular Weight	182.24 g/mol	[3]
Melting Point	59-63 °C (literature)	[2]
Boiling Point	204 °C at 27 mmHg (predicted)	[4]
pKa	3.73 ± 0.10 (predicted)	[4]
Appearance	White to off-white solid	[4]

Solubility

Solubility is a critical parameter for any compound intended for research and development. The solubility profile of S-Benzylthioglycolic acid is presented below.

Solvent	Solubility	Source
Water	Limited	[5]
Acetone	Soluble	[6]
Ethanol	Soluble in organic solvents such as ethanol	[6]
Dichloromethane	Data not available	

Synthesis and Reactivity

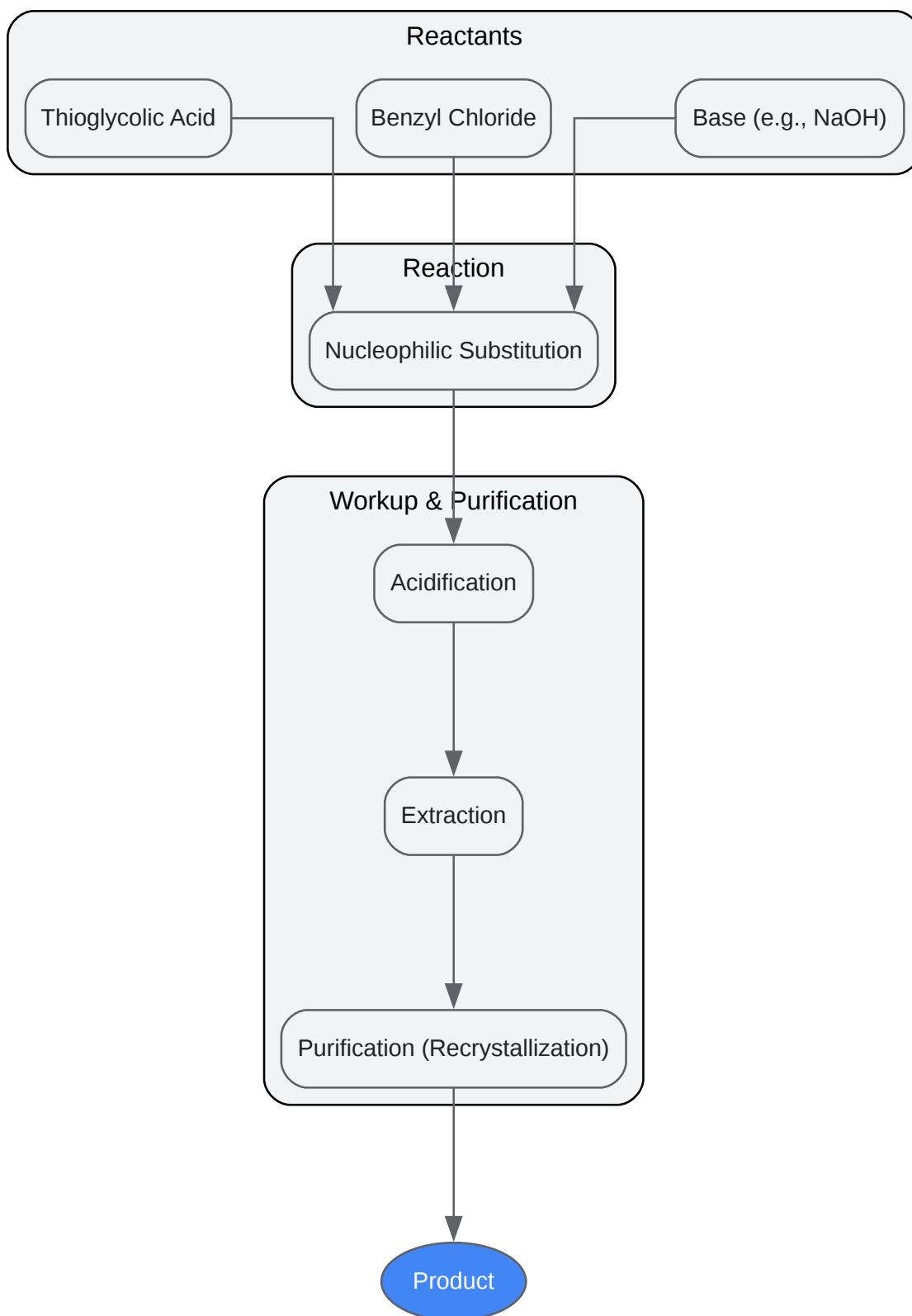
Synthesis of S-Benzylthioglycolic Acid

A common method for the synthesis of S-Benzylthioglycolic acid involves the nucleophilic substitution reaction between a benzyl halide (e.g., benzyl chloride) and thioglycolic acid in the presence of a base. The base deprotonates the thiol group of thioglycolic acid, forming a thiolate anion which then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide.

Experimental Protocol: Synthesis of S-Benzylthioglycolic Acid

This is a generalized protocol and may require optimization.

Materials:


- Thioglycolic acid
- Benzyl chloride
- Sodium hydroxide (or another suitable base)
- Water
- Ethanol (or other suitable solvent)
- Hydrochloric acid (for acidification)
- Reaction flask equipped with a stirrer and dropping funnel
- Heating mantle
- Separatory funnel
- Rotary evaporator

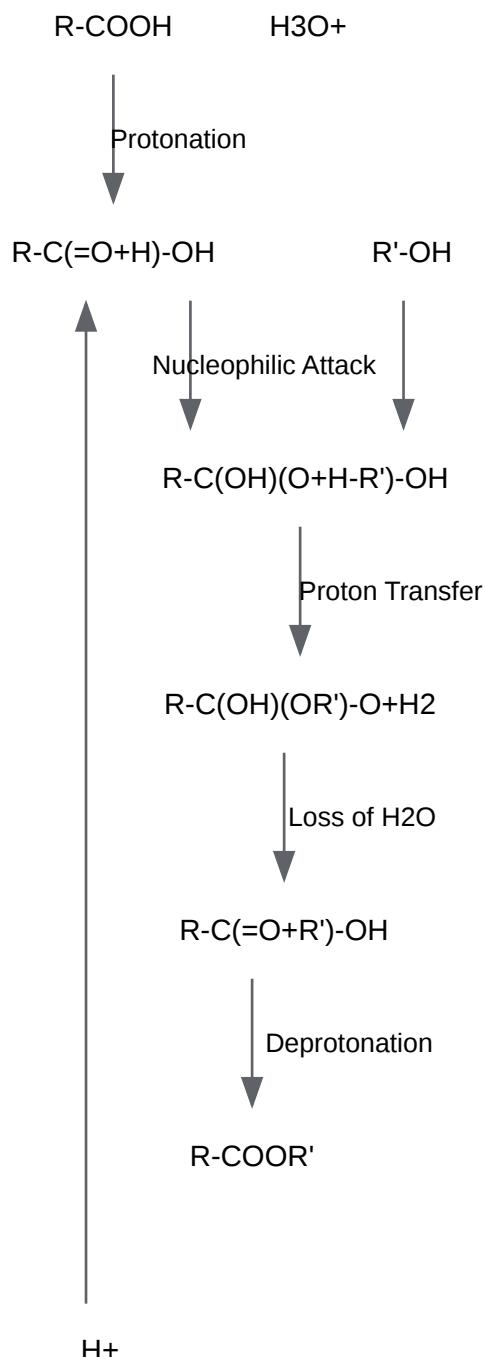
Procedure:

- In a reaction flask, dissolve thioglycolic acid in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5 °C) to form the sodium thioglycolate salt.
- Slowly add benzyl chloride to the reaction mixture via a dropping funnel, maintaining the temperature.
- After the addition is complete, allow the reaction to stir at room temperature for a specified period to ensure completion.
- Acidify the reaction mixture with hydrochloric acid to precipitate the S-Benzylthioglycolic acid product.

- Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the general workflow for the synthesis of S-Benzylthioglycolic acid.

[Click to download full resolution via product page](#)

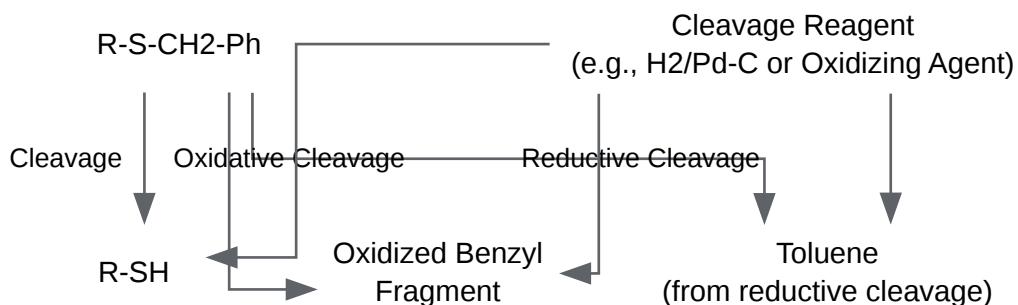

Synthesis Workflow of S-Benzylthioglycolic Acid

Chemical Reactivity

S-Benzylthioglycolic acid exhibits reactivity characteristic of both a carboxylic acid and a thioether.

- Carboxylic Acid Reactivity: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) It can also be converted to the corresponding acid chloride, amide, or other carboxylic acid derivatives.

The following diagram depicts the general mechanism for the Fischer esterification of a carboxylic acid.


[Click to download full resolution via product page](#)

Fischer Esterification Mechanism

- Thioether Reactivity: The benzyl thioether linkage can be cleaved under various conditions. Reductive cleavage using hydrogenolysis (e.g., $\text{H}_2/\text{Pd-C}$) is a common method for cleaving benzyl ethers and can be applied to benzyl thioethers as well.[\[2\]](#) Oxidative cleavage

methods have also been reported for benzyl ethers and may be applicable to their thioether analogs.[9]

The following diagram illustrates a general mechanism for the cleavage of a benzyl thioether.

[Click to download full resolution via product page](#)

General Benzyl Thioether Cleavage

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While a comprehensive set of spectra for S-Benzylthioglycolic acid is not readily available in public databases, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of S-Benzylthioglycolic acid is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the methylene protons adjacent to the sulfur and carbonyl groups.

- Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
- Benzylic Protons (S-CH₂-Ph): A singlet at approximately δ 3.8 ppm.
- Methylene Protons (S-CH₂-COOH): A singlet at approximately δ 3.2 ppm.
- Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (typically δ > 10 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

- Carbonyl Carbon (C=O): Expected in the range of δ 170-180 ppm.
- Aromatic Carbons (C₆H₅): Multiple signals between δ 127-140 ppm.
- Benzylic Carbon (S-CH₂-Ph): Expected around δ 36 ppm.
- Methylene Carbon (S-CH₂-COOH): Expected around δ 34 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in S-Benzylthioglycolic acid.

- O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹.
- C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.
- C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
- C-S Stretch: Weak absorptions in the fingerprint region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 182. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the benzyl group (C₇H₇⁺, 91 Da), which is often a prominent peak in the mass spectra of benzyl-containing compounds.[8]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities and signaling pathways associated with S-Benzylthioglycolic acid. While some related thio-compounds have been investigated for their biological effects, dedicated studies on S-Benzylthioglycolic acid are not widely reported.[\[10\]](#) Further research is required to elucidate any potential roles this compound may play in biological systems.

Conclusion

S-Benzylthioglycolic acid is a readily synthesizable compound with predictable chemical reactivity based on its constituent functional groups. This guide has summarized its key physical and chemical properties, provided a general synthesis protocol, and outlined its expected spectroscopic characteristics. The lack of detailed biological activity data presents an opportunity for future research to explore the potential applications of this molecule in drug development and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org](https://www.rsc.org) [rsc.org]
- 2. S-苄基巯基乙酸 97% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 3. [scbt.com](https://www.scbt.com) [scbt.com]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Buy S-(Thiobenzoyl)thioglycolic acid | 942-91-6 [smolecule.com]
- 6. [chembk.com](https://www.chembk.com) [chembk.com]
- 7. [youtube.com](https://www.youtube.com) [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- To cite this document: BenchChem. [Physical and chemical properties of S-Benzylthioglycolic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086505#physical-and-chemical-properties-of-s-benzylthioglycolic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com